molecular formula C14H12ClNOS B1349643 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide CAS No. 22504-08-1

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide

Cat. No.: B1349643
CAS No.: 22504-08-1
M. Wt: 277.8 g/mol
InChI Key: NSQCHYBQXPMOKS-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide is an organic compound with the molecular formula C14H12ClNOS It is characterized by the presence of a chloro group, a phenylsulfanyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide typically involves the reaction of 2-phenylsulfanyl aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-phenylsulfanyl aniline+chloroacetyl chlorideThis compound+HCl\text{2-phenylsulfanyl aniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-phenylsulfanyl aniline+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. The phenylsulfanyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-phenylthio-phenyl)-acetamide
  • 2-Chloro-N-(2-phenylsulfinyl-phenyl)-acetamide
  • 2-Chloro-N-(2-phenylsulfonyl-phenyl)-acetamide

Uniqueness

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfinyl and sulfonyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-N-(2-phenylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQCHYBQXPMOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368538
Record name 2-Chloro-N-[2-(phenylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22504-08-1
Record name 2-Chloro-N-[2-(phenylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[2-(phenylsulfanyl)phenyl]acetamide
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